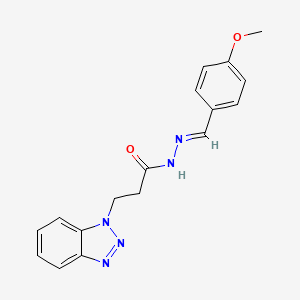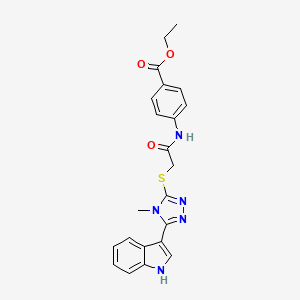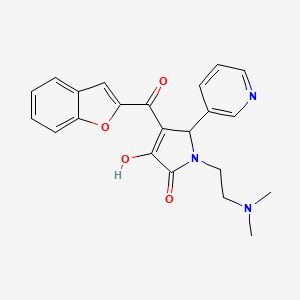
1-Bromocyclopropane-1-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromocyclopropane-1-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Bromocyclopropane, a related compound, reacts with magnesium using diethyl ether as a solvent, yielding about 25–30% of the cyclopropylmagnesium bromide Grignard reagent . It also isomerizes on heating to produce 1-bromopropene and 3-bromopropene . The specific chemical reactions involving 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.Physical And Chemical Properties Analysis
Bromocyclopropane, a related compound, is a flammable liquid that causes skin irritation and serious eye irritation . It is soluble in chloroform and methanol, but insoluble in water . The specific physical and chemical properties of 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.Applications De Recherche Scientifique
Fabrication pharmaceutique
Le bromocyclopropane, un composé similaire au 1-bromocyclopropane-1-carbaldéhyde, est principalement utilisé comme intermédiaire dans la fabrication de produits pharmaceutiques . Compte tenu de la similitude structurale, le this compound pourrait potentiellement être utilisé de manière similaire.
Production agrochimique
Le bromocyclopropane est également utilisé dans la production de produits agrochimiques . L'atome de brome dans le this compound pourrait potentiellement réagir avec divers composés agricoles, ce qui en fait un intermédiaire utile dans la synthèse de nouveaux produits agrochimiques.
Production d'acide cyclopropyle borique
Le bromocyclopropane est utilisé dans la production d'acide cyclopropyle borique . Cela suggère que le this compound pourrait également être utilisé dans la synthèse de dérivés d'acide borique, qui ont des applications dans divers domaines, notamment l'électronique et la céramique.
Synthèse organique
Le bromocyclopropane et le this compound peuvent tous deux être utilisés comme intermédiaires en synthèse organique . La présence d'un atome de brome rend ces composés très réactifs, leur permettant de participer à un large éventail de réactions chimiques.
Propriétés de solvant
Compte tenu de sa solubilité dans le chloroforme et le méthanol , le this compound pourrait potentiellement être utilisé comme solvant dans certaines réactions chimiques.
Safety and Hazards
Bromocyclopropane, a related compound, is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Category 3) . The specific safety and hazards associated with 1-Bromocyclopropane-1-carbaldehyde are not detailed in the sources I found.
Propriétés
IUPAC Name |
1-bromocyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4(3-6)1-2-4/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMQNBMASDNLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629474-42-5 |
Source


|
| Record name | 1-bromocyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)


![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)



![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)
